molecular formula C20H17BrN2O2S2 B6482510 2-{[(4-bromophenyl)methyl]sulfanyl}-3-(3-methoxyphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one CAS No. 877655-15-7

2-{[(4-bromophenyl)methyl]sulfanyl}-3-(3-methoxyphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one

Cat. No. B6482510
CAS RN: 877655-15-7
M. Wt: 461.4 g/mol
InChI Key: XMRKHPHZYBAPRF-UHFFFAOYSA-N
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Description

2-{[(4-bromophenyl)methyl]sulfanyl}-3-(3-methoxyphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is a useful research compound. Its molecular formula is C20H17BrN2O2S2 and its molecular weight is 461.4 g/mol. The purity is usually 95%.
The exact mass of the compound 2-{[(4-bromophenyl)methyl]sulfanyl}-3-(3-methoxyphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is 459.99148 g/mol and the complexity rating of the compound is 632. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Antibacterial Activity

F2014-0689 exhibits potential antibacterial properties. Researchers have investigated its efficacy against both Gram-positive and Gram-negative bacterial species . Further studies could explore its mechanism of action and potential applications in combating bacterial infections.

Antifungal Properties

The compound has also been evaluated for its antifungal activity. Understanding its interactions with fungal cells and specific targets could lead to novel antifungal therapies .

Anticancer Potential

F2014-0689 may have anticancer effects. Researchers have studied its impact on estrogen receptor-positive human breast adenocarcinoma cells (MCF7) using the Sulforhodamine B (SRB) assay . Investigating its mode of action and potential synergy with existing cancer treatments could be valuable.

Neuroprotective Applications

Molecular modeling studies suggest that F2014-0689 and related compounds could selectively inhibit acetylcholinesterase, making them potential neuroprotective agents for disorders like Parkinson’s disease . Further exploration of their effects on neuronal function is warranted.

Fluorescent Probe

Beyond its biological applications, F2014-0689 could serve as a fluorescent probe. Fluorescent molecules are crucial tools in life sciences research, enabling non-invasive studies. Researchers could explore its use in single-molecule studies, overcoming challenges related to photobleaching and blinking .

Super-Resolution Microscopy

Stabilized fluorophores, including F2014-0689, are valuable for super-resolution imaging. By enhancing resolution beyond the diffraction limit, they allow detailed visualization of cellular structures and dynamics .

properties

IUPAC Name

2-[(4-bromophenyl)methylsulfanyl]-3-(3-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17BrN2O2S2/c1-25-16-4-2-3-15(11-16)23-19(24)18-17(9-10-26-18)22-20(23)27-12-13-5-7-14(21)8-6-13/h2-8,11H,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMRKHPHZYBAPRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C(=O)C3=C(CCS3)N=C2SCC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17BrN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-bromobenzyl)thio)-3-(3-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

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